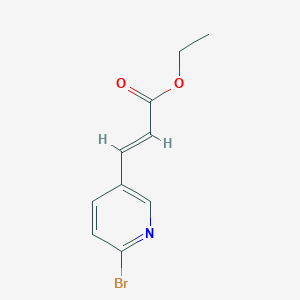3-(6-Bromo-pyridin-3-yl)-acrylic acid ethyl ester
CAS No.:
Cat. No.: VC13555030
Molecular Formula: C10H10BrNO2
Molecular Weight: 256.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H10BrNO2 |
|---|---|
| Molecular Weight | 256.10 g/mol |
| IUPAC Name | ethyl (E)-3-(6-bromopyridin-3-yl)prop-2-enoate |
| Standard InChI | InChI=1S/C10H10BrNO2/c1-2-14-10(13)6-4-8-3-5-9(11)12-7-8/h3-7H,2H2,1H3/b6-4+ |
| Standard InChI Key | DTYCAISAXLAHJM-GQCTYLIASA-N |
| Isomeric SMILES | CCOC(=O)/C=C/C1=CN=C(C=C1)Br |
| SMILES | CCOC(=O)C=CC1=CN=C(C=C1)Br |
| Canonical SMILES | CCOC(=O)C=CC1=CN=C(C=C1)Br |
Introduction
Chemical and Physical Properties
Structural and Molecular Characteristics
The compound’s structure consists of a pyridine ring substituted with a bromine atom at the 6-position and an acrylic acid ethyl ester group at the 3-position. Key properties include:
Synthesis and Manufacturing
Purification and Yield
Purification typically involves silica gel column chromatography using hexane/ethyl acetate gradients, yielding products with >80% purity . Industrial-scale production may employ recrystallization or distillation for higher throughput.
Applications in Pharmaceutical and Organic Chemistry
Role as a Synthetic Intermediate
| Hazard Statement | Precautionary Measure | Source |
|---|---|---|
| H302 (Harmful if swallowed) | Avoid ingestion | |
| H315 (Causes skin irritation) | Use protective gloves | |
| H319 (Causes serious eye irritation) | Wear eye protection |
Analytical Characterization
Spectroscopic Data
Though the provided sources lack explicit spectral data, the following analytical techniques are typically employed:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume